molecular formula C27H48O2 B13395484 6alpha-Hydroxy-5alpha-cholestane-d7

6alpha-Hydroxy-5alpha-cholestane-d7

Cat. No.: B13395484
M. Wt: 404.7 g/mol
InChI Key: PMWTYEQRXYIMND-UHFFFAOYSA-N
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Description

6alpha-Hydroxy-5alpha-cholestane-d7 is a deuterated derivative of 5alpha-cholestane, a sterane backbone commonly studied in lipid metabolism and steroid biochemistry. The compound features a hydroxyl group at the 6alpha position and seven deuterium atoms replacing hydrogen atoms, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry and metabolic tracer studies. Its molecular formula is inferred to be C27H41D7O, with a molecular weight of approximately 395 g/mol (calculated from structural analogs and isotopic substitution) . This compound is primarily used in industrial and scientific research to investigate cholesterol metabolism, oxidative pathways, and isotopic dilution assays .

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWTYEQRXYIMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 6alpha-Hydroxy-5alpha-cholestane-d7 generally follows these key steps:

  • Preparation of the Steroid Backbone: Starting from a suitable steroid precursor, such as cholesterol or a related intermediate, which provides the core cyclopentanoperhydrophenanthrene structure.

  • Deuterium Incorporation: Introduction of deuterium atoms at specific positions, often via catalytic exchange reactions or reduction with deuterium gas (D2). This step ensures the compound's isotopic labeling, critical for metabolic tracking.

  • Selective Hydroxylation: Hydroxylation at the 6alpha-position is achieved through enzymatic or chemical oxidation methods, ensuring stereoselectivity. Enzymatic hydroxylation is preferred for its regio- and stereoselectivity, often employing cytochrome P450 enzymes or other oxidases.

  • Purification and Characterization: Final purification involves chromatographic techniques such as preparative HPLC or column chromatography, followed by spectroscopic confirmation (NMR, MS).

Specific Preparation Methodology

Based on available industrial and academic protocols, the synthesis can be summarized as follows:

Step Description Reagents/Conditions References
1 Starting from cholesterol or a steroid precursor Cholesterol, or synthetic analogs ,
2 Deuterium exchange at methyl or methylene groups Catalytic D2 gas, Pd/C catalyst, elevated temperature
3 Oxidation to introduce hydroxyl group at C-6 Enzymatic hydroxylation using cytochrome P450 or chemical oxidation with reagents like m-CPBA under controlled conditions ,
4 Stereoselective hydroxylation Enzymatic methods preferred for stereoselectivity ,
5 Purification Chromatography (HPLC, silica gel)
6 Final confirmation NMR, MS, IR spectroscopy ,

Enzymatic Hydroxylation Approach

The enzymatic hydroxylation of steroid precursors is a common method, leveraging cytochrome P450 monooxygenases that catalyze regio- and stereoselective hydroxylation at the 6alpha-position. This process involves:

  • Incubation of the steroid substrate with purified or recombinant P450 enzymes.
  • Use of NADPH as a cofactor.
  • Controlled temperature and pH to optimize enzyme activity.

This method ensures high regio- and stereoselectivity, producing the desired 6alpha-hydroxy derivative with minimal by-products.

Deuterium Incorporation Techniques

Deuterium labeling is achieved via:

  • Catalytic exchange reactions, where the steroid precursor is exposed to D2 gas in the presence of a metal catalyst like palladium on carbon (Pd/C).
  • Multiple exchange cycles to ensure high deuterium incorporation at targeted methyl groups or other positions.
  • Use of deuterated solvents to facilitate isotopic exchange.

Data Summary and Comparative Analysis

Aspect Methodology Advantages References
Starting Material Cholesterol or synthetic analogs Readily available, well-characterized ,
Deuterium Labeling Catalytic D2 exchange High isotopic purity, cost-effective
Hydroxylation Enzymatic via cytochrome P450 High regio- and stereoselectivity ,
Purification Chromatography High purity, reproducibility

Notes on Industrial and Academic Synthesis

  • The synthesis process is optimized for high yield and deuterium retention.
  • Enzymatic hydroxylation is preferred for stereoselectivity, especially in research-grade compounds.
  • Purity and isotopic enrichment are confirmed through NMR spectroscopy, especially deuterium NMR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

6alpha-Hydroxy-5alpha-cholestane-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research and development processes .

Scientific Research Applications

6alpha-Hydroxy-5alpha-cholestane-d7 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to track the movement and transformation of cholesterol derivatives in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and compounds with specific properties

Mechanism of Action

The mechanism of action of 6alpha-Hydroxy-5alpha-cholestane-d7 involves its incorporation into biological and chemical systems where it acts as a tracer. The deuterium atoms allow for the precise tracking of the compound through various processes. The molecular targets and pathways involved depend on the specific application and system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and chemical distinctions between 6alpha-Hydroxy-5alpha-cholestane-d7 and related cholestane derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound Not provided C27H41D7O ~395 6alpha-OH, 5alpha-cholestane backbone, d7 Isotopic tracer, metabolic studies
5alpha-Cholestane Not provided C27H48 372 Unmodified 5alpha-cholestane backbone Lipid membrane studies, reference standard
3beta,5alpha,6beta-Trihydroxycholestane-d7 127684-07-5 C27H41D7O3 ~427 3beta-OH, 5alpha, 6beta-OH, d7 Bile acid metabolism studies
3alpha,6alpha,7alpha-Trihydroxy-5beta-cholansaeure 106927-35-9 Not provided Not provided 5beta configuration, 3alpha/6alpha/7alpha-OH Bile acid synthesis, hepatobiliary research
7alpha-Hydroxy-3-oxo-4-cholestenoate Not provided C27H42O4 ~430 7alpha-OH, 3-ketone, 4-cholestenoate double bond Cholesterol catabolism studies

Key Comparative Insights

Hydroxylation Patterns: The target compound’s single 6alpha-OH group contrasts with multi-hydroxylated analogs like 3beta,5alpha,6beta-Trihydroxycholestane-d7 and 3alpha,6alpha,7alpha-Trihydroxy-5beta-cholansaeure, which are involved in bile acid metabolism . 7alpha-Hydroxy-3-oxo-4-cholestenoate contains a ketone group and double bond, making it critical in mitochondrial cholesterol oxidation pathways .

Isotopic Labeling :

  • This compound and 3beta,5alpha,6beta-Trihydroxycholestane-d7 both incorporate deuterium (d7), enabling precise quantification in complex biological matrices .

Stereochemical Differences :

  • The 5alpha configuration in the target compound vs. the 5beta configuration in 3alpha,6alpha,7alpha-Trihydroxy-5beta-cholansaeure affects membrane interactions and enzymatic recognition .

Q & A

Q. How is 6α-Hydroxy-5α-cholestane-d7 synthesized, and what methods ensure high isotopic purity?

Synthesis typically involves catalytic deuteration of the precursor molecule (e.g., cholestane derivatives) using deuterium gas or deuterated reagents in the presence of transition-metal catalysts. Isotopic purity is ensured through repeated purification steps, such as high-performance liquid chromatography (HPLC) or recrystallization, followed by characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm deuterium incorporation and positional specificity .

Q. What analytical techniques are most effective for characterizing 6α-Hydroxy-5α-cholestane-d7?

Key techniques include:

  • NMR spectroscopy : To confirm deuterium placement and structural integrity, particularly using 2H^2\text{H}-NMR or 1H^1\text{H}-NMR with isotopic peak analysis.
  • Liquid chromatography-mass spectrometry (LC-MS) : For assessing isotopic enrichment and purity via high-resolution mass detection.
  • Infrared (IR) spectroscopy : To monitor functional groups and rule out unintended chemical modifications during synthesis .

Q. What storage conditions are recommended for maintaining the stability of 6α-Hydroxy-5α-cholestane-d7?

Deuterated compounds are sensitive to proton exchange and degradation. Storage under inert atmospheres (e.g., argon) at low temperatures (-20°C or lower) in amber glass vials minimizes isotopic scrambling. Stability should be periodically verified using HPLC or LC-MS to detect deuterium loss or decomposition .

Advanced Research Questions

Q. What experimental design considerations are critical when using 6α-Hydroxy-5α-cholestane-d7 as a tracer in metabolic studies?

  • Isotopic dilution effects : Account for natural abundance deuterium in biological matrices by using appropriate controls (e.g., unlabeled cholestane controls).
  • Dosage optimization : Ensure tracer amounts do not perturb endogenous metabolic pathways, validated via dose-response experiments.
  • Sampling intervals : Time-resolved sampling paired with LC-MS/MS analysis captures dynamic metabolic flux.
  • Data normalization : Use internal standards (e.g., stable isotope-labeled internal standards) to correct for matrix effects .

Q. How can researchers resolve discrepancies in data caused by deuterium kinetic isotope effects (KIEs) in 6α-Hydroxy-5α-cholestane-d7 studies?

  • Control experiments : Compare reaction rates or metabolic turnover between deuterated and non-deuterated analogs under identical conditions.
  • Computational modeling : Use density functional theory (DFT) or molecular dynamics to predict KIEs and adjust experimental interpretations.
  • Statistical correction : Apply regression models to isolate isotopic effects from biological variability .

Q. How can chromatographic separation be optimized for detecting 6α-Hydroxy-5α-cholestane-d7 in lipid-rich biological samples?

  • Column selection : Use reversed-phase C18 columns with high carbon load to improve retention of hydrophobic analytes.
  • Mobile phase additives : Incorporate ammonium acetate or formic acid to enhance ionization efficiency in MS detection.
  • Gradient elution : Optimize acetonitrile/water gradients to separate structurally similar lipids and minimize matrix interference.
  • Mass spectrometry parameters : Employ multiple reaction monitoring (MRM) for targeted detection, with collision energy optimized for cholestane fragmentation .

Methodological Notes

  • Data contradiction analysis : When isotopic labeling results conflict with theoretical predictions (e.g., unexpected metabolic pathways), validate findings using orthogonal techniques such as radiometric tracing or enzymatic assays .
  • Reproducibility : Document synthesis and purification protocols in detail, including batch-specific isotopic purity data, to enable cross-study comparisons .

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